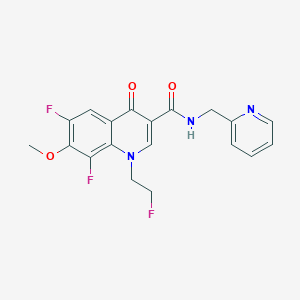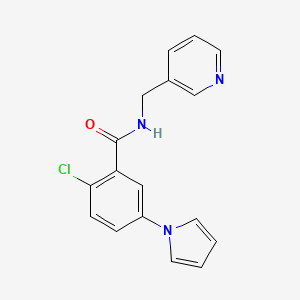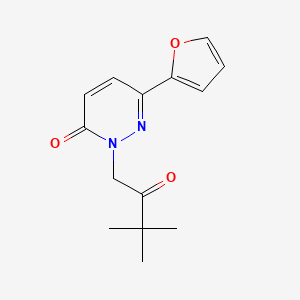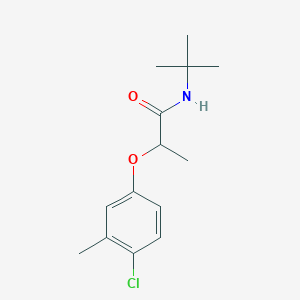
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-pyridinylmethyl)-1,4-dihydro-3-quinolinecarboxamide
Vue d'ensemble
Description
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-pyridinylmethyl)-1,4-dihydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C19H16F3N3O3 and its molecular weight is 391.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.11437587 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
Quinoline derivatives have been synthesized and evaluated for their potent antibacterial activities. For example, a series of new arylfluoroquinolones characterized by fluorine atoms at the 6- and 8-positions have shown significant in vitro antibacterial potency, highlighting the importance of fluorine substitution in enhancing antibacterial efficacy (Chu et al., 1987). This suggests that the specific structural features of quinoline derivatives, including those of "6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-pyridinylmethyl)-1,4-dihydro-3-quinolinecarboxamide," could be leveraged for antibacterial research and development.
Kinase Inhibition for Cancer Therapy
Quinoline carboxamides have also been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a critical enzyme involved in DNA damage response pathways. These inhibitors demonstrate potent and highly selective ATM inhibition, with promising applications in cancer therapy (Degorce et al., 2016). The research on such derivatives underscores the potential of quinoline compounds in targeting specific kinases for therapeutic intervention.
Role in Chemotherapy Enhancement
The photostability and biological activity of fluoroquinolones substituted at the 8 position have been studied, revealing that certain modifications can lead to decreased antibacterial activities and increased cytotoxicities upon UV irradiation. This highlights the importance of structural modifications in modulating the stability and therapeutic efficacy of fluoroquinolones, which could extend to derivatives like "this compound" (Matsumoto et al., 1992).
Propriétés
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-28-18-14(21)8-12-16(15(18)22)25(7-5-20)10-13(17(12)26)19(27)24-9-11-4-2-3-6-23-11/h2-4,6,8,10H,5,7,9H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQYORCSAGDGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)NCC3=CC=CC=N3)CCF)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-phenyl-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4506857.png)

![methyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4506877.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4506885.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-2-pyridinylacetamide](/img/structure/B4506904.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4506909.png)


![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B4506931.png)
![N-[2-(aminocarbonyl)phenyl]-1-(benzylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4506941.png)

![benzyl [1-(1-adamantylcarbonyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4506958.png)
![N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4506962.png)
![N-(1-isopropyl-1H-1,2,3-triazol-4-yl)-2-[5-(3-methyl-5,6,7,8-tetrahydro-4-isoquinolinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4506967.png)
